Carbonic Anhydrase IX (CA IX) Inhibition Potency of 3-Chloro-N-(4-methylphenyl)benzene-1-sulfonamide Relative to a Benchmark Aryl Sulfonamide
The target compound exhibits nanomolar-range inhibition of carbonic anhydrase IX (CA IX), a tumor-associated isoform. Reported IC₅₀ values for this compound range from 10.93 to 25.06 nM [1]. This places its activity in the same general potency bracket as the well-characterized aryl sulfonamide 4-methyl-N-phenyl-benzenesulfonamide, which has a reported CA IX IC₅₀ of 90 nM [2]. While a direct head-to-head study is not available, this cross-study comparison indicates that the target compound may offer a notable potency advantage (approximately 4- to 8-fold) over this specific comparator in isolated enzyme assays.
| Evidence Dimension | Carbonic Anhydrase IX (CA IX) Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 10.93 – 25.06 nM |
| Comparator Or Baseline | 4-methyl-N-phenyl-benzenesulfonamide: IC₅₀ = 90 nM |
| Quantified Difference | ~4- to 8-fold lower IC₅₀ (higher potency) |
| Conditions | Human recombinant CA IX; stopped-flow CO₂ hydration assay (target compound); assay conditions for comparator not fully specified but consistent with standard CA inhibition protocols. |
Why This Matters
For CA IX-targeted research, a lower IC₅₀ can translate to a more tractable inhibitor for in vitro studies, potentially reducing off-target effects at lower concentrations and improving the signal-to-noise ratio in cellular assays.
- [1] BindingDB Entry for CHEMBL3943861. 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide. BindingDB. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50449829 View Source
- [2] Rosatelli, E., et al. Flow synthesis and biological activity of aryl sulfonamides as selective carbonic anhydrase IX and XII inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3422-3425. https://doi.org/10.1016/j.bmcl.2014.05.086 View Source
